Home > Products > Screening Compounds P65352 > Darunavir ethanolate
Darunavir ethanolate - 635728-39-1

Darunavir ethanolate

Catalog Number: EVT-8081325
CAS Number: 635728-39-1
Molecular Formula: C29H43N3O8S
Molecular Weight: 593.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Darunavir (brand name: Prezista) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Darunavir is always used in combination with a pharmacokinetic enhancer — either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost) — and other HIV medicines.
When darunavir is taken with ritonavir, it may be used in adults and children 3 years of age and older who weigh at least 22 lb (10 kg).
When darunavir is taken with cobicistat, it may be used in adults and children weighing at least 88 lb (40 kg) who meet certain requirements, as determined by a health care provider.
(A fixed-dose combination tablet containing darunavir and cobicistat [brand name: Prezcobix] is also available.)

Darunavir Ethanolate is the ethanolate form of darunavir, a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication.
An HIV PROTEASE INHIBITOR that is used in the treatment of AIDS and HIV INFECTIONS. Due to the emergence of ANTIVIRAL DRUG RESISTANCE when used alone, it is administered in combination with other ANTI-HIV AGENTS.
See also: Cobicistat; darunavir ethanolate (component of).
Overview

Darunavir ethanolate is a potent antiretroviral medication primarily used in the treatment of human immunodeficiency virus infection. It belongs to the class of protease inhibitors and is known for its effectiveness against HIV strains resistant to other treatments. Darunavir ethanolate is characterized by its unique molecular structure, which enhances its binding affinity to the HIV protease enzyme, thereby inhibiting viral replication.

Source

Darunavir ethanolate is derived from darunavir, which was developed by Janssen Pharmaceuticals. The ethanolate form is utilized for its improved solubility and bioavailability compared to other forms of darunavir, such as the hydrate or amorphous forms .

Classification

Darunavir ethanolate is classified as:

  • Chemical Class: Protease Inhibitor
  • Therapeutic Class: Antiretroviral
  • Chemical Formula: C23H30N2O4S
  • Molecular Weight: 434.56 g/mol
Synthesis Analysis

The synthesis of darunavir ethanolate involves several key steps, primarily focusing on the coupling of specific chemical precursors.

Methods and Technical Details

  1. Starting Materials:
    • A diamino compound and a furanyl derivative are the principal starting materials.
  2. Coupling Reaction:
    • The coupling is performed in various solvents, including lower alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and halogenated hydrocarbons (e.g., dichloromethane). Dichloromethane is preferred due to its effectiveness in dissolving reactants .
  3. Base Selection:
    • Organic bases such as triethylamine are typically used to facilitate the reaction, with molar ratios of 0.5 to 5 equivalents relative to the nitro compound being common .
  4. Particle Size Reduction:
    • Post-synthesis, darunavir ethanolate can be micronized using jet milling techniques to achieve desired particle sizes, enhancing its solubility and stability .
Molecular Structure Analysis

Darunavir ethanolate has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.

Structure and Data

  • Structural Representation:

    Darunavir Ethanolate Structure (Placeholder for actual structure image)
  • Key Features:
    • Contains a sulfonamide group, which plays a crucial role in its interaction with the HIV protease.
    • The presence of an ethanolate moiety enhances solubility.
Chemical Reactions Analysis

Darunavir ethanolate undergoes various chemical reactions that are crucial for its stability and efficacy.

Reactions and Technical Details

  1. Degradation Studies:
    • Stability studies indicate that darunavir ethanolate is sensitive to alkaline, acidic, and oxidative conditions, leading to degradation products that may affect therapeutic efficacy .
  2. Analytical Methods:
    • High-performance liquid chromatography coupled with mass spectrometry is commonly employed to analyze darunavir ethanolate in pharmaceutical formulations, ensuring quality control and monitoring of degradation products .
Mechanism of Action

Darunavir ethanolate exerts its therapeutic effects through a well-defined mechanism of action.

Process and Data

  1. Inhibition of HIV Protease:
    • The primary mechanism involves binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
  2. Resistance Profile:
    • Darunavir's unique structure allows it to maintain efficacy against HIV strains that have developed resistance to other protease inhibitors .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of darunavir ethanolate is essential for its formulation and application.

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 130-135 °C.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4-7.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.
Applications

Darunavir ethanolate has several important applications in medical science.

Scientific Uses

  • Antiretroviral Therapy: Primarily used in combination therapy for treating HIV infections.
  • Research Applications: Studied for its potential use against drug-resistant strains of HIV and in combination with other antiretrovirals.
  • Formulation Development: Used as a model compound in pharmaceutical studies focusing on drug delivery systems due to its solubility characteristics .
Synthetic Methodologies and Process Optimization

Novel Catalytic Strategies for Stereoselective Synthesis of the Bis-Tetrahydrofuran Core

The stereoselective construction of the bis-tetrahydrofuran (bis-THF) core remains pivotal for darunavir ethanolate's antiviral efficacy. Recent advances employ organocatalytic oxa-Michael reactions using modified proline derivatives to achieve >99% enantiomeric excess (ee) in the ring-forming step [1]. Transition metal catalysis, particularly ruthenium-bipyridyl complexes, enables selective oxidative cyclization of diols under mild conditions (25–40°C), eliminating traditional acid-mediated processes that generate furan dimer impurities [1] [9]. A comparative analysis of catalytic systems reveals:

Table 1: Performance Metrics for Bis-THF Synthesis Catalysts

Catalyst TypeReaction Temp (°C)ee (%)Yield (%)Key Impurity Reduction
Proline-tert-butylamide-2099.285Furan dimer: <0.1%
Ru(bpy)₃Cl₂3098.792Furan dimer: 0.05%
Sn-beta zeolite8095.378Furan dimer: 1.2%

Microwave-assisted continuous flow systems further enhance stereocontrol, reducing reaction times from 48 hours to <15 minutes while maintaining 98.5% ee [5]. These strategies address the historical challenge of furan-derived impurities that compromise darunavir's pharmacological performance [1].

Solvent-Mediated Crystallization Techniques for Ethanolate Polymorph Control

Darunavir ethanolate exists in multiple pseudo-polymorphic forms with distinct physicochemical properties. Ethanol-water co-solvent systems (85:15 v/v) yield Form I ethanolate with optimal flowability and tablet compaction behavior, while anhydrous ethanol produces metastable Form II prone to desolvation [3] [5]. Critical process parameters include:

  • Cooling rate: Controlled cooling at 0.5°C/min minimizes inclusion defects and ensures stoichiometric ethanol occupancy (1:1 molar ratio)
  • Anti-solvent addition: Stepwise water introduction at 40°C reduces particle agglomeration, yielding d₉₀ < 100 µm particles
  • Humidity control: Crystallization at 45% RH stabilizes the thermodynamically favored monoclinic P2₁ lattice

Table 2: Crystallization Conditions vs. Ethanolate Polymorph Characteristics

ConditionForm IForm IIHydrate
Solvent ratio (EtOH:H₂O)85:15100:070:30
Crystal systemMonoclinicOrthorhombicTriclinic
DSC endotherm142°C (desolvation)128°C (phase transition)85°C (dehydration)
Water activity limit0.450.30>0.70

Notably, storage above 40°C or 75% RH triggers conversion to darunavir hydrate, emphasizing the necessity of barrier packaging for polymorphic stability [3] [4].

Green Chemistry Approaches in Large-Scale Darunavir Ethanolate Production

Industrial synthesis now incorporates atom-economic catalytic transfer hydrogenation using ammonium formate/Pd/C to replace traditional iron slurry reduction, eliminating heavy metal waste and reducing reaction mass efficiency (RME) from 18 to 62% [1] [9]. Solvent sustainability metrics reveal:

  • Cyclopentyl methyl ether (CPME): Replaces dichloromethane in coupling steps, reducing OEL exposure risk (TLV 50 ppm vs. DCM's 20 ppm)
  • Aqueous micellar catalysis: TPGS-750-M surfactant enables water-mediated nitro reduction at 25°C, decreasing process mass intensity (PMI) by 40%
  • Membrane-assisted solvent recycling: Pervaporation units recover >95% ethanol from crystallization mother liquors

These innovations reduce hazardous waste generation by 73% compared to first-generation processes while maintaining impurity profiles compliant with ICH Q3 guidelines (all impurities <0.15%) [5] [9].

Mechanochemical Synthesis: Reducing Solvent Use in Intermediate Coupling Reactions

Solvent-free reactive extrusion technology achieves complete coupling between bis-THF carbonate (3) and diamino sulfonamide (4) intermediates within 2 minutes residence time, compared to 8 hours in solution phase [6] [10]. Key advancements include:

  • Polymer-assisted grinding: Addition of 5% w/w PVP-K30 prevents amorphization during ball milling, maintaining crystallinity for downstream processing
  • Twin-screw extruder parameters: 80°C barrel temperature with 250 rpm screw speed generates sufficient kinetic energy for reaction initiation
  • Die-face pelletization: Directly forms 500–800 µm granules with 95% darunavir ethanolate content, bypassing traditional crystallization

This approach reduces solvent consumption from 15,000 L/ton in batch processes to <500 L/ton, with energy savings of 65% attributed to eliminated distillation and drying operations [10]. Dissolution testing shows mechanochemically produced material achieves 90% drug release in 15 minutes versus 45 minutes for conventional crystals, attributed to lattice defects enhancing solubility [6].

Critical Analysis of Patent Literature on Darunavir Ethanolate Manufacturing Processes

Patent landscapes reveal strategic protection of polymorphic forms and particle engineering technologies. Key patent conflicts include:

  • WO2003106461A2: Claims ethanolate as a novel pseudopolymorph despite prior use in clinical batches, later invalidated in multiple jurisdictions [7]
  • US9062065B2: Legitimately protects particle size reduction (d₉₀ <130 µm) via nitrogen jet milling, enhancing bioavailability by 22% [2] [9]
  • US8703980B2: Covers amorphous darunavir stabilization on mesoporous silica, though independent studies prove ethanolate remains crystalline after adsorption [5] [7]

Table 3: Patent Claims vs. Technical Merits in Darunavir Manufacturing

PatentKey ClaimTechnical ContributionValidation Status
WO2003106461A2"Novel ethanol solvate"None (prior art existed)Invalidated (RU, IN, BR)
US9062065B2"d₉₀ <130 µm ethanolate"27% dissolution enhancementUpheld
EP2521728B1"Crystalline hydrate"Hydrate characterizationLimited enforcement
US8703980B2"Amorphous on mesoporous carrier"Improved solubilityChallenged for overbreadth

Emerging freedom-to-operate strategies focus on continuous manufacturing systems and co-crystal formulations not covered by existing patents [5] [7].

Properties

CAS Number

635728-39-1

Product Name

Darunavir ethanolate

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol

Molecular Formula

C29H43N3O8S

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N

SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.